N-Methyl Gatifloxacin HCl
CAS No.: 114213-77-3
Cat. No.: VC0193937
Molecular Formula: C20H25FN3O4Cl
Molecular Weight: 425.89
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114213-77-3 |
|---|---|
| Molecular Formula | C20H25FN3O4Cl |
| Molecular Weight | 425.89 |
Introduction
Chemical Structure and Properties
N-Methyl Gatifloxacin hydrochloride (HCl) is a synthetic fluoroquinolone antibiotic derivative with the chemical name 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, hydrochloride (1:1) . The compound is characterized by the addition of a methyl group to the piperazine ring of gatifloxacin, resulting in a 3,4-dimethylpiperazinyl moiety rather than the 3-methyl-1-piperazinyl group found in the parent compound.
Basic Properties
N-Methyl Gatifloxacin HCl has the molecular formula C₂₀H₂₄FN₃O₄·HCl, with a molecular weight of approximately 425.89 g/mol (389.43 g/mol for the free base plus 36.46 g/mol for HCl) . The compound is registered with CAS number 114213-77-3 , distinguishing it from the parent gatifloxacin (CAS: 112811-59-3) .
Structural Features
The core structure of N-Methyl Gatifloxacin includes several key functional groups that contribute to its pharmacological activity:
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A fluorine atom at the C6 position that enhances antimicrobial activity against both Gram-negative and Gram-positive pathogens
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A cyclopropyl group at the N1 position that contributes to Gram-negative activity and provides some Gram-positive activity
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A methoxy (—OCH₃) group at the C8 position that enhances activity against DNA-gyrase and Topoisomerase-IV
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The distinctive 3,4-dimethylpiperazine ring system that differentiates it from gatifloxacin
The addition of a second methyl substituent on the piperazine ring may provide additional metabolic stability and potentially modify the pharmacokinetic profile compared to gatifloxacin.
Analytical Characterization
Several analytical methods can be employed for the characterization and quantification of N-Methyl Gatifloxacin HCl, drawing from techniques established for related fluoroquinolones.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for analyzing N-Methyl Gatifloxacin HCl would likely utilize reverse-phase conditions similar to those established for gatifloxacin. A typical approach might include:
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Stationary phase: C18 column
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Mobile phase: Buffer-acetonitrile mixture (e.g., disodium hydrogen phosphate buffer:acetonitrile 75:25 v/v, pH adjusted to 3.3)
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Flow rate: Approximately 1.0 mL/min
Such methods would provide separation of N-Methyl Gatifloxacin from related substances within approximately 3 minutes, with linear calibration over ranges such as 4.0-40 μg/mL .
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers an alternative method that might be applicable for N-Methyl Gatifloxacin HCl analysis:
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Stationary phase: Silica gel 60 F254 plates
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Mobile phase: n-butanol-water-methanol-ammonia mixture
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Detection: Densitometric scanning at appropriate wavelengths
Spectroscopic Methods
UV-Visible spectroscopy would be applicable for quantification of N-Methyl Gatifloxacin HCl in solution, with maximum absorption peaks likely occurring around 293 nm based on the parent compound's properties .
| Impurity Type | Description | Potential Impact |
|---|---|---|
| Desmethyl analogues | Compounds missing one or more methyl groups | Altered pharmacological activity |
| N-oxides | Oxidation products at nitrogen atoms | Potentially reduced activity |
| Fluorine-substituted variants | Compounds with altered fluorine positions | Modified antimicrobial spectrum |
| Synthetic intermediates | Unreacted starting materials or intermediates | Potential unwanted side effects |
Stability Considerations
The stability profile of N-Methyl Gatifloxacin HCl can be partly extrapolated from studies on gatifloxacin, though the additional methyl group may alter some degradation pathways.
Hydrolytic Stability
Studies on gatifloxacin indicate significant degradation under extreme pH conditions, with recovery rates of 57.32% in acidic conditions (1 N HCl) and 78.21% in basic conditions (1 N NaOH) . Similar hydrolytic sensitivity might be expected for N-Methyl Gatifloxacin HCl, with potential differences in degradation rates due to the additional methyl group.
Thermal and Photostability
Like other fluoroquinolones, N-Methyl Gatifloxacin HCl would likely require protection from excessive heat and light. The absence of a halide at the C8 position (replaced by a methoxy group) may reduce photodegradation potential compared to some other fluoroquinolones .
Comparison with Other Gatifloxacin Derivatives
N-Methyl Gatifloxacin HCl is one of several gatifloxacin derivatives that have been synthesized for research and potential therapeutic applications.
Structural Variations and Their Impact
The table below compares key properties of N-Methyl Gatifloxacin HCl with related compounds:
Comparative Functional Properties
The additional methyl group in N-Methyl Gatifloxacin HCl likely influences several aspects of the compound's behavior:
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Enhanced lipophilicity potentially improving membrane penetration
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Increased steric hindrance around the piperazine nitrogen
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Possible alteration of pKa values affecting ionization state at physiological pH
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Potential differences in metabolic stability and pharmacokinetic profile
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